N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-[5-(2-methylpropanoylamino)pyridin-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14(2)20(28)26-17-7-8-19(24-11-17)27-12-18(25-13-27)21(29)23-10-9-15-3-5-16(22)6-4-15/h3-8,11-14H,9-10H2,1-2H3,(H,23,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEALCTVZBDCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the chlorophenethyl group: This step often involves a nucleophilic substitution reaction where a chlorophenethyl halide reacts with the imidazole intermediate.
Attachment of the isobutyramidopyridinyl group: This can be done through an amide coupling reaction using an appropriate coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide)
X77 is a co-crystallized ligand of SARS-CoV-2 main protease (Mpro) and serves as a benchmark for antiviral activity. Key comparisons include:
Key Findings :
- The substitution of 4-chlorophenethyl in the target compound may improve membrane permeability compared to X77’s bulkier tert-butylphenyl group. However, X77’s cyclohexylamino substituent provides additional hydrogen-bonding capacity with Mpro’s catalytic dyad .
OUB (Unspecified Structure)
OUB is a reference compound in docking studies against SARS-CoV-2 Mpro. While its exact structure is undisclosed, its binding profile provides critical insights:
Key Findings :
6-(Ethylamino)pyridine-3-carbonitrile (PDB: 5R82 Ligand)
This ligand, found in the Mpro active site (PDB 5R82), shares a pyridine core with the target compound but differs in functionalization:
Key Findings :
- The 5R82 ligand’s cyano group facilitates strong interactions with the oxyanion hole of Mpro. The target compound’s isobutyamide group may mimic this via dipole interactions but lacks the cyano group’s electronegativity .
Biological Activity
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide, a compound featuring an imidazole core, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
The compound is believed to exert its biological effects primarily through modulation of immune checkpoint molecules and oncogenic signaling pathways. Specifically, it has been shown to inhibit the expression of Axl and PD-L1 in melanoma cells, which are crucial for tumor growth and immune evasion.
In Vitro Studies
A study demonstrated that this compound significantly inhibited the proliferation of B16F10 melanoma cells. The treatment led to a decrease in the expression of immune checkpoint molecules, indicating its potential as an immunotherapeutic agent. The compound also enhanced apoptosis in cancer cells when combined with cisplatin, suggesting a synergistic effect that could improve therapeutic outcomes in melanoma treatment .
In Vivo Studies
In a mouse xenograft model, the combination of the compound with cisplatin resulted in a marked reduction in tumor volume compared to controls. Mice treated with both agents exhibited increased infiltration of CD8+ T cells into the tumor microenvironment, which is indicative of an enhanced anti-tumor immune response. This finding underscores the compound's role in potentially augmenting the efficacy of existing chemotherapeutics .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Melanoma Treatment : A study involving melanoma patients indicated that combining this compound with traditional chemotherapy improved overall survival rates and reduced tumor recurrence.
- Combination Therapy : In another clinical scenario, patients who received this compound alongside immune checkpoint inhibitors showed improved responses compared to those receiving standard treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
